Field: This compound is used in the field of medicinal chemistry, specifically in antimicrobial research.
Method: Compounds were synthesized and characterized by FTIR and NMR (1H and 13C).
Field: This compound is used in the field of green chemistry.
Application: It is used in the efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
Application: It is used in the synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases.
Results: The synthesized compounds showed moderate to significant antibacterial and antifungal potential.
Application: It is used in the microwave-assisted green synthesis of new imidazo[2,1-b]thiazoles.
Results: The synthesized compounds were obtained in good yields and showed promising biological activities.
Ethyl 2-amino-5-methylthiazole-4-carboxylate is a chemical compound characterized by its unique thiazole structure, which incorporates both amino and carboxylate functional groups. Its molecular formula is , with a molecular weight of approximately 186.23 g/mol. The compound is recognized for its white to pale cream powder appearance and has a melting point ranging from 171.0 to 180.0 °C . This compound belongs to the thiazole family, which is known for its diverse biological activities.
Research indicates that ethyl 2-amino-5-methylthiazole-4-carboxylate exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Studies have demonstrated its potential as an antimicrobial agent against various pathogens, as well as showing cytotoxic effects against cancer cell lines . Its bifunctional nature allows it to interact with multiple biological targets, enhancing its therapeutic potential.
Several synthesis methods have been developed for ethyl 2-amino-5-methylthiazole-4-carboxylate:
Ethyl 2-amino-5-methylthiazole-4-carboxylate finds applications in several fields:
Interaction studies involving ethyl 2-amino-5-methylthiazole-4-carboxylate have focused on its binding affinity with various biological targets. Research has indicated that it can interact with enzymes and receptors involved in disease pathways, potentially leading to the development of novel therapeutic agents . These studies are crucial for understanding the mechanism of action and optimizing the compound for better efficacy.
Ethyl 2-amino-5-methylthiazole-4-carboxylate shares structural similarities with several other thiazole derivatives. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 | 0.97 | Bifunctional; strong antimicrobial activity |
Methyl 2-amino-4-methylthiazole-5-carboxylate | 3829-80-9 | 0.97 | Similar structure; less hydrophobic |
Ethyl 4-methylthiazole-5-carboxylate | 20582-55-2 | 0.88 | Lacks amino group; different activity profile |
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate | 344-72-9 | 0.88 | Trifluoromethyl substitution enhances lipophilicity |
Methyl 4-methylthiazole-5-carboxylate | 81569-44-0 | 0.86 | Methyl group substitution alters properties |
This table illustrates how ethyl 2-amino-5-methylthiazole-4-carboxylate stands out due to its specific functional groups that contribute to its unique biological activities compared to similar compounds.
The thiourea-based cyclization mechanism represents the fundamental pathway for synthesizing ethyl 2-amino-5-methylthiazole-4-carboxylate through direct cyclocondensation reactions [1] [2]. The mechanism proceeds through a stepwise process where thiourea initially undergoes nucleophilic attack at the electrophilic carbon center of ethyl acetoacetate derivatives [6]. Research has demonstrated that the cyclization of thioureas follows a sequential pathway with nitrogen-acylation occurring as the first step, followed by sulfur-alkylation as the second step [6].
The mechanistic pathway involves the formation of an intermediate thiourea-acetoacetate adduct, which subsequently undergoes intramolecular cyclization through nucleophilic attack by the sulfur atom on the activated carbonyl carbon [5] [25]. Studies utilizing controlled experimental conditions have shown that when thioureas are reacted with acetyl bromide, nitrogen-acetyl thioureas can be isolated as intermediates, confirming the stepwise nature of the cyclization process [6].
Temperature plays a crucial role in determining the regioselectivity of the cyclization mechanism [6] [32]. Under neutral conditions, the condensation of alpha-halogeno ketones with nitrogen-monosubstituted thioureas leads exclusively to 2-(nitrogen-substituted amino)thiazoles [32]. However, under acidic conditions, mixtures of 2-(nitrogen-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles are formed [32].
The role of pendant nucleophilic groups in functionalized thioureas has been extensively studied, revealing that hydroxyl auxiliaries can establish control over product formation through temperature and solvent selection [6]. At low temperatures, hydroxyl groups form hydrogen bonds with solvents like tetrahydrofuran, which blocks the site of the aliphatic nitrogen, leaving only the aromatic nitrogen available for cyclization [6]. At higher temperatures, hydrogen bonding between the hydroxyl group and solvent weakens, making both nitrogen centers accessible for cyclization [6].
Solvent selection critically influences both reaction kinetics and product selectivity in one-pot cyclocondensation reactions [7] [29] [31]. Comparative studies have demonstrated that ethanol serves as an effective solvent system, with reactions typically conducted at concentrations of 10-35% ethyl acetate solution [1]. Water has emerged as a particularly advantageous green solvent, with research showing yields of 52% under conventional conditions and 97% under ultrasonic irradiation when combined with appropriate catalysts [31].
The optimization of catalytic systems has revealed significant variations in performance across different catalyst types and loadings [21] [29] [31]. Gold complex catalysts with Mor-Dalphos ligands have demonstrated excellent catalytic performance, achieving turnover numbers up to 99,000 in related thiazole synthesis reactions [21]. The use of lipase as a biocatalyst has shown remarkable efficiency, with 10 mol% loading providing optimal results under ultrasonic conditions [31].
Solvent System | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) |
---|---|---|---|---|
Water | Lipase (10 mol%) | 35 | 10 min | 97 [31] |
Ethanol | Sodium carbonate (1%) | 40-45 | 5-10 h | 85-90 [1] |
Tetrahydrofuran | No catalyst | 25 | 24 h | 45-50 [6] |
Dimethyl sulfoxide | Iodine (20 mol%) | 80 | 12 h | 70-80 [25] |
Deep eutectic solvents have emerged as environmentally benign alternatives, with Lewis acid-based deep eutectic solvents showing exceptional performance in related thiazole synthesis [33]. The combination of diphenhydramine hydrochloride and cobalt chloride hexahydrate has demonstrated high catalytic efficiency under solvent-free conditions [33].
Ultrasonic irradiation has proven to be a powerful activation method, significantly reducing reaction times from hours to minutes while improving yields [29] [31]. The cavitation processes generated by ultrasonic activation lead to enhanced mass transfer and provide a versatile pathway for thiazole synthesis [31]. Optimization studies have shown that ultrasonic conditions at 750 watts power with 20% amplitude provide optimal results [31].
N-Bromosuccinimide-mediated bromination represents a critical synthetic approach for generating bromoacetoacetate intermediates in the synthesis of ethyl 2-amino-5-methylthiazole-4-carboxylate [2] [11] [15]. The bromination mechanism proceeds through free-radical pathways, where N-bromosuccinimide acts as a selective brominating agent targeting the alpha-position of acetoacetate derivatives [15].
Research has demonstrated that the bromination reaction follows a sequential mechanism involving initial free-radical bromination of acetylacetone to form 3-bromoacetylacetone, which is not isolated from the reaction mixture [15]. The process continues with nucleophilic substitution of the bromide ion by thiocyanate groups to afford 3-thiocyanateacetylacetone intermediates [15]. The addition of primary amines to the reaction mixture enhances the addition reaction on the carbonyl group, leading to rearrangement reactions through nucleophilic attack at the acetyl carbonyl by the nitrogen lone pair electrons [15].
The optimization of N-bromosuccinimide-mediated reactions has revealed that reaction conditions significantly influence product formation and selectivity [11] [12]. Studies using N-bromosuccinimide with tetrabutylammonium bromide have shown that electron-rich aryl rings facilitate cyclization, producing benzothiazole derivatives in yields ranging from 39% to 84% [11]. The use of less reactive N-chlorosuccinimide with tetramethylammonium chloride has been found to avoid competing ring halogenation while producing desired thiazoles in yields of 27% to 47% [11].
Temperature control during N-bromosuccinimide-mediated bromination is essential for achieving optimal regioselectivity [12]. Research has shown that reactions conducted at low temperatures between -10°C and 0°C with decreased molar ratios of copper(II) bromide to nitrite (0.5 equivalents) can achieve yields approaching 50% for desired bromo compounds [12]. At room temperature under these conditions, yields typically do not exceed 30% [12].
Temperature-dependent regioselectivity in bromoacetoacetate intermediate routes represents a fundamental aspect controlling product distribution and synthetic efficiency [6] [12] [32]. Systematic studies have revealed that temperature variations significantly influence the regioselectivity of thiazole formation, with distinct mechanistic pathways operating at different temperature ranges [32].
Under acidic conditions at 80°C for 20 minutes, reactions in 10 molar hydrochloric acid-ethanol (1:2) have been found to be most efficient for generating 2-imino-2,3-dihydrothiazoles, with optimal cases achieving 73% yield for 2-imino-3,4-dimethyl-2,3-dihydrothiazole [32]. The regioselectivity change from neutral to acidic conditions demonstrates the temperature-dependent nature of the cyclization mechanism [32].
The influence of temperature on hydrogen bonding interactions has been identified as a controlling factor in regioselectivity [6]. At low temperatures around -78°C, hydroxyl groups in functionalized thioureas form strong hydrogen bonds with solvents, creating selectivity by blocking specific nitrogen centers from participating in cyclization reactions [6]. As temperature increases to room temperature and above, these hydrogen bonding interactions weaken, allowing both nitrogen centers to become accessible for cyclization [6].
Temperature Range (°C) | Regioselectivity Pattern | Major Product | Yield (%) |
---|---|---|---|
-78 to -10 | Single nitrogen cyclization | 2-amino thiazoles | 65-75 [6] |
0 to 25 | Mixed regioselectivity | Thiazole mixtures | 45-60 [6] |
80 | Acidic pathway favored | 2-imino dihydrothiazoles | 73 [32] |
150-200 | High-temperature cyclization | Substituted thiazoles | 70-85 [13] |
Kinetic studies have revealed that temperature-dependent regioselectivity differs from classical kinetic versus thermodynamic control mechanisms [6]. The controlling factor appears to be intermolecular hydrogen bonding between solvents and substrates rather than intramolecular hydrogen bonding between aliphatic nitrogen and pendant hydroxyl groups [6]. This discovery has important implications for synthetic strategy design and optimization.
Continuous flow reactor implementations have emerged as transformative technologies for the industrial-scale production of ethyl 2-amino-5-methylthiazole-4-carboxylate, offering superior control over reaction parameters and enhanced safety profiles [13] [17]. The multistep continuous flow assembly utilizing specialized synthesis stations has demonstrated the ability to provide rapid and efficient access to highly functionalized thiazole derivatives [13].
Sequential Hantzsch thiazole synthesis combined with deketalization and Fischer indole synthesis in continuous flow systems has achieved reaction times of less than 15 minutes with yields ranging from 38% to 82% over three chemical steps without isolation of intermediates [13]. The implementation involves precise control of flow rates, with typical configurations using 32.5 microliters per minute streams for thioamide solutions and 2-bromoacetophenone derivatives [13].
The continuous flow methodology employs microreactor chips with volumes ranging from 250 microliters to 1000 microliters, operating at temperatures between 150°C and 200°C [13]. The combined flow systems achieve residence times of 3.75 minutes for initial cyclization followed by 10 minutes for subsequent transformations [13]. Back pressure regulation at 6.0 bar ensures optimal reaction conditions throughout the continuous process [13].
Industrial-scale continuous flow implementations have demonstrated significant advantages in terms of process safety and environmental impact [17]. The one-boiler mode preparation method for thiazole derivatives has achieved industrialization through careful optimization of reaction parameters and equipment design [17]. The process involves controlled chlorination reactions followed by ammonolysis reactions in integrated continuous systems [17].
Temperature profiling in continuous flow reactors has proven critical for maintaining product quality and yield consistency [13]. Research has shown that temperature gradients from 150°C to 200°C across different reactor zones optimize both conversion rates and selectivity [13]. The precise temperature control available in continuous flow systems eliminates hot spots and temperature excursions that commonly occur in batch processes [13].
Purification and yield optimization strategies for industrial-scale production of ethyl 2-amino-5-methylthiazole-4-carboxylate encompass sophisticated separation techniques and process intensification methods [19] [20]. The purification process typically involves multiple crystallization steps combined with vacuum distillation procedures to achieve pharmaceutical-grade purity levels [19].
The industrial purification protocol begins with vacuum drying of crude product extracting solutions at 40-45°C under vacuum pressures of 30 millimeters of mercury for 5-10 hours to remove low boiling-point and polar solvents [19]. This initial concentration step removes ethyl acetate and other volatile impurities, yielding concentrated crude product for further processing [19].
Recrystallization optimization studies have identified non-polar solvent systems as particularly effective for achieving high purity and yield [19]. The process involves adding non-polar solvents in specific weight ratios (typically 1:3 to 1:5) to the crude product, followed by controlled heating to 40-45°C and temperature maintenance for 30-40 minutes to ensure uniform dispersion [19]. Slow cooling to temperatures between -15°C and -10°C, combined with the addition of electrolytic salts (1% by weight of crude product), facilitates controlled crystallization [19].
Purification Stage | Solvent System | Temperature (°C) | Time | Yield Recovery (%) |
---|---|---|---|---|
Primary crystallization | Ethyl acetate:hexane (1:5) | 40 to -15 | 60-90 min | 95-98 [19] |
Secondary crystallization | Methyl tert-butyl ether | 40 to -15 | 60-90 min | 96-99 [19] |
Vacuum drying | Solvent-free | 40-45 | 5-10 h | 98-99 [19] |
Final purification | Mixed solvent system | 40 | 2-4 h | 99.87 [19] |
Advanced yield optimization strategies incorporate process analytical technology for real-time monitoring and control of critical quality attributes [20]. Green chemistry approaches utilizing environmentally benign solvents and recyclable catalysts have demonstrated both economic and environmental advantages [20] [29]. The implementation of ultrasonic irradiation during crystallization processes has shown improvements in crystal morphology and filtration characteristics [29].
Catalyst recovery and recycling systems represent essential components of industrial-scale optimization strategies [29] [31]. Studies have demonstrated that cross-linked chitosan hydrogel biocatalysts can be reused multiple times without substantial reduction in catalytic efficiency [29]. Similarly, magnetic nanocomposite catalysts can be recovered using external magnetic fields, achieving catalyst recovery rates exceeding 95% while maintaining catalytic activity through multiple cycles [27].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for ethyl 2-amino-5-methylthiazole-4-carboxylate. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the molecular architecture and substitution pattern [1] .
The amino group protons appear as a broad singlet in the range of 6.5-7.2 parts per million, demonstrating the typical chemical shift for primary amine functionalities attached to electron-deficient heterocyclic systems [1] . The methyl substituent at the 5-position of the thiazole ring resonates as a sharp singlet between 2.1-2.4 parts per million, indicating its isolated electronic environment [1] . The ethyl ester moiety displays the expected splitting pattern with the methyl group appearing as a triplet at 1.2-1.4 parts per million and the methylene group as a quartet at 4.2-4.4 parts per million, confirming the ethyl ester structure through characteristic coupling constants [1] .
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual carbon atoms within the molecular framework [3] [4]. The carbonyl carbon of the ester functionality resonates in the characteristic range of 170-185 parts per million, consistent with carboxylate ester carbonyls in heterocyclic systems [3] [4]. The thiazole ring carbons exhibit distinct chemical shifts reflecting their unique electronic environments: the carbon at position 4 appears between 140-160 parts per million, while the carbon at position 5 resonates in the range of 110-130 parts per million [3] [4]. The carbon at position 2 of the thiazole ring, bearing the amino substituent, demonstrates a chemical shift between 165-175 parts per million [3] [4].
The methyl group carbon attached to the thiazole ring appears in the aliphatic region at 10-15 parts per million, while the ethyl ester carbons resonate at their typical positions: the methyl carbon at 14-16 parts per million and the methylene carbon at 60-65 parts per million [3] [4]. These assignments are consistent with reported data for structurally related thiazole carboxylate derivatives and provide unambiguous confirmation of the molecular structure.
Infrared spectroscopy reveals the vibrational characteristics of functional groups within ethyl 2-amino-5-methylthiazole-4-carboxylate [5] [6]. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the range of 3200-3500 wavenumbers, appearing as two distinct bands corresponding to symmetric and asymmetric stretching modes [5] [6]. These bands confirm the presence of the primary amine functionality and provide information about hydrogen bonding interactions in the solid state.
The carbonyl group of the ethyl ester displays a strong absorption band between 1680-1720 wavenumbers, characteristic of ester carbonyl stretching [5] [6]. This frequency range is typical for aromatic esters and reflects the electronic influence of the thiazole ring system on the carbonyl group. The carbon-nitrogen stretching vibrations of the thiazole ring appear in the range of 1580-1620 wavenumbers, providing evidence for the aromatic character of the heterocyclic system [5] [6].
Carbon-sulfur stretching vibrations are observed in the fingerprint region between 650-750 wavenumbers, confirming the presence of the thiazole ring [5] [6]. The carbon-oxygen stretching of the ester linkage appears between 1200-1300 wavenumbers, supporting the structural assignment of the ethyl ester functionality [5] [6]. Additional bands in the fingerprint region provide detailed information about the molecular vibrational modes and can be used for compound identification and purity assessment.
Ultraviolet-visible absorption spectroscopy provides insights into the electronic transitions within the thiazole carboxylate system [7]. While specific data for ethyl 2-amino-5-methylthiazole-4-carboxylate are limited in the literature, related thiazole derivatives typically exhibit absorption maxima in the range of 250-350 nanometers, corresponding to π→π* transitions within the aromatic thiazole system [7]. The presence of the amino group and ester functionality may influence these transitions through electronic conjugation effects.
The melting point of ethyl 2-amino-5-methylthiazole-4-carboxylate has been experimentally determined to be 111-113 degrees Celsius [8] [9] [10]. This relatively moderate melting point reflects the balance between intermolecular forces in the crystalline state, including hydrogen bonding interactions involving the amino group and π-π stacking of the thiazole rings. The narrow melting range indicates good purity of the compound and provides a reliable parameter for quality control and identification purposes.
Solubility characteristics demonstrate the amphiphilic nature of the compound, with the polar amino and ester functionalities balanced by the hydrophobic thiazole ring system [11] [8] [9]. The compound exhibits insolubility in water, reflecting the predominance of hydrophobic interactions over polar functionalities [11] [8] [9]. However, it demonstrates good solubility in polar aprotic solvents, with solubility values of 20 milligrams per milliliter in dimethylformamide, dimethyl sulfoxide, and ethanol [11].
The mixed solvent system of ethanol and phosphate-buffered saline at physiological pH (7.2) in a 1:1 ratio results in significantly reduced solubility of 0.5 milligrams per milliliter [11]. This behavior suggests potential challenges for biological applications requiring aqueous solubility and may necessitate the use of solubilizing agents or alternative formulation strategies. The solubility profile provides important information for synthetic procedures, purification methods, and potential applications requiring specific solvent systems.
The predicted boiling point of ethyl 2-amino-5-methylthiazole-4-carboxylate is 313.1 ± 22.0 degrees Celsius at standard atmospheric pressure [8] [9] [10]. This relatively high boiling point reflects the strong intermolecular interactions present in the liquid state, including hydrogen bonding involving the amino functionality and dipole-dipole interactions of the polar ester group. The substantial uncertainty range indicates that this value is computationally predicted rather than experimentally determined, highlighting the need for experimental verification.
Vapor pressure analysis reveals extremely low volatility at ambient conditions, with a predicted vapor pressure of 0.0 ± 0.7 millimeters of mercury at 25 degrees Celsius [8]. This negligible vapor pressure indicates that the compound will not readily evaporate under normal laboratory conditions, which has important implications for handling, storage, and analytical procedures. The low volatility suggests minimal risk of atmospheric release during normal use and indicates that distillation or sublimation purification methods would require elevated temperatures.
The flash point has been predicted to be 143.1 ± 22.3 degrees Celsius [8], providing important safety information for handling and storage procedures. This temperature represents the minimum temperature at which the compound can form an ignitable mixture with air under controlled conditions. The relatively high flash point indicates that the compound poses minimal fire hazard under normal laboratory conditions but requires appropriate precautions when heated to elevated temperatures during synthetic procedures or purification processes.
Computational chemistry approaches provide valuable insights into the electronic structure and properties of ethyl 2-amino-5-methylthiazole-4-carboxylate that complement experimental characterization . Density functional theory calculations offer detailed information about molecular geometry, electronic properties, and reactivity patterns that can guide experimental investigations and predict behavior under various conditions.
The selection of appropriate density functional theory methods is crucial for obtaining reliable results for thiazole carboxylate systems . The B3LYP functional with 6-311+G(d,p) basis set provides a good balance between computational efficiency and accuracy for geometry optimization and frequency calculations . This combination has been successfully applied to similar heterocyclic systems and provides reliable structural parameters and vibrational frequencies for comparison with experimental data.
For investigations of non-covalent interactions and intermolecular forces, the M06-2X functional offers superior performance in describing dispersion interactions that are important for understanding crystal packing and solubility behavior . The ωB97X-D functional incorporates long-range dispersion corrections and provides excellent results for systems where van der Waals interactions play significant roles . These functionals are particularly valuable for studying aggregation behavior and intermolecular association patterns.
Computational analysis of molecular properties reveals a polar surface area of 93.45 square angstroms, indicating significant potential for hydrogen bonding interactions [8]. The compound contains one hydrogen bond donor (the amino group) and four hydrogen bond acceptors (the nitrogen atoms and oxygen atoms), suggesting moderate hydrogen bonding capability [8]. The presence of three rotatable bonds provides conformational flexibility that may influence binding interactions and solid-state properties [8].
The molecular volume is estimated to be approximately 170 cubic angstroms, reflecting the compact nature of the thiazole carboxylate structure [8]. The presence of five aromatic heavy atoms out of twelve total heavy atoms indicates substantial aromatic character that influences electronic properties and intermolecular interactions [8]. These computational parameters provide quantitative measures of molecular properties that correlate with experimental observations and guide further investigations.